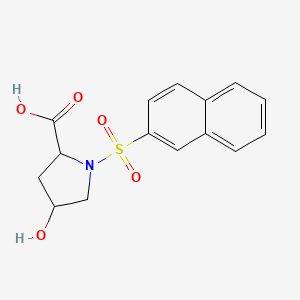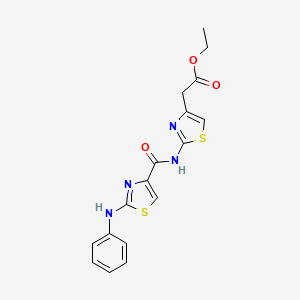
2-(2-(2-(フェニルアミノ)チアゾール-4-カルボキサミド)チアゾール-4-イル)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that include imidazoles and oxazoles . They have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the 1-adamantylcarbonylamides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid with the 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H-NMR, 13C-NMR, and IR . For example, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
Thiazole derivatives have been synthesized using various chemical reactions . For example, many recent articles showed the use of palladium(II) acetate which catalyzes a really selective coupling of 4-substituted .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
人工知能と大気科学
この化合物とは直接関係しませんが、人工知能(AI)は科学研究において重要な役割を果たしていることに言及しておく価値があります。AIモデルは、大規模データセットを分析し、シミュレーションを改善し、地球の大気を含む複雑なシステムの理解を深めます .
作用機序
Target of Action
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is an organic ligand . It is related to the thiazole scaffold, which has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets through diverse coordination modes due to the presence of n, o coordination atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole derivatives in water, alcohol, ether, and various organic solvents may influence their bioavailability and stability .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on cell membranes, altering their conformation and function. These interactions highlight its potential as a modulator of biochemical pathways .
Cellular Effects
The effects of Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. The compound also interacts with DNA, influencing gene expression by acting as a transcriptional regulator. These molecular interactions are crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting altered behavior even after the compound is removed. This suggests potential long-term impacts on cellular physiology .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate vary with dosage in animal models. At low doses, it can enhance certain cellular functions, while at higher doses, it may exhibit toxic effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models. These findings underscore the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, which are involved in its metabolism and excretion .
特性
IUPAC Name |
ethyl 2-[2-[(2-anilino-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-24-14(22)8-12-9-25-17(19-12)21-15(23)13-10-26-16(20-13)18-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,18,20)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHXSCMEHWKEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
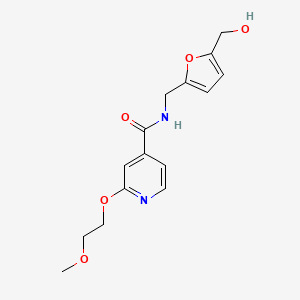

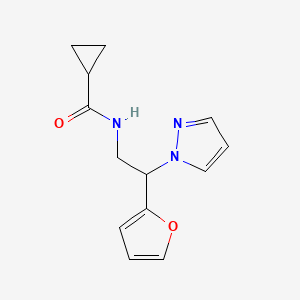
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)

![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

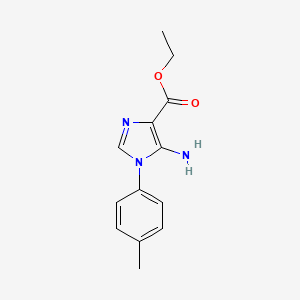

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

